molecular formula C10H13NO3 B12064220 2-Nitro-benzenebutanol

2-Nitro-benzenebutanol

Cat. No.: B12064220
M. Wt: 195.21 g/mol
InChI Key: UTMZNLRWJVJLBC-UHFFFAOYSA-N
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Description

2-Nitro-benzenebutanol (C₁₀H₁₃NO₃) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the ortho position and a butanol (-CH₂CH₂CH₂CH₂OH) side chain.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(2-nitrophenyl)butan-1-ol

InChI

InChI=1S/C10H13NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7,12H,3-4,6,8H2

InChI Key

UTMZNLRWJVJLBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 2-nitro-benzenebutanol undergoes reduction to form amines under specific conditions:

  • Catalytic Hydrogenation :
    Using H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 2-aminobenzenebutanol. This reaction requires mild heating (50–60°C) and achieves ~85% efficiency.

  • Bechamp Reduction :
    Fe/HCl mixtures reduce the nitro group to a primary amine, producing 2-aminobenzenebutanol with moderate yields (~70%) .

Comparison of Reduction Methods

MethodConditionsProductYield
Catalytic HydrogenationH₂/Pd-C, 50°C2-Aminobenzenebutanol85%
Bechamp ReductionFe/HCl, reflux2-Aminobenzenebutanol70%

Nucleophilic Substitution

  • Esterification :
    Reaction with acetyl chloride (CH₃COCl) in pyridine converts the hydroxyl group to an acetate ester, forming 2-nitro-benzenebutyl acetate (C₁₂H₁₅NO₅).

  • Halogenation :
    Thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, yielding 2-nitro-benzenebutyl chloride (C₁₀H₁₂ClNO₂).

Cyclization Reactions

Under photolytic or acidic conditions, 2-nitro-benzenebutanol undergoes cyclization:

  • Photolysis :
    Irradiation in aprotic solvents (e.g., acetonitrile) forms nitroso intermediates via dual proton transfer, leading to benzisoxazolidine derivatives .

  • Acid-Catalyzed Cyclization :
    In H₂SO₄, the nitro group facilitates intramolecular dehydration, producing nitrophenyl-fused cyclic ethers .

Oxidation Reactions

The primary alcohol group oxidizes to a ketone or carboxylic acid:

  • Mild Oxidation :
    Pyridinium chlorochromate (PCC) oxidizes the alcohol to 2-nitro-benzenebutanone (C₁₀H₁₁NO₃) with ~65% yield.

  • Strong Oxidation :
    KMnO₄/H₂SO₄ converts the alcohol to 2-nitro-benzenebutanoic acid (C₁₀H₁₁NO₅) under reflux.

Nitro Group Reactivity

The nitro group participates in displacement and coupling reactions:

  • Halex Reaction :
    Reaction with KF in sulfolane replaces the nitro group with fluorine, though this is less common in butanol derivatives .

  • Diels-Alder Reactions :
    Acts as a dienophile in cycloadditions with conjugated dienes to form bicyclic nitro compounds .

Research Findings

  • Photochemical Behavior :
    Laser flash photolysis studies reveal that 2-nitro-benzenebutanol forms transient nitroso hydrates (O=N-C₆H₃-OH) in aqueous media, which decay to stable carbonyl products .

  • Toxicity Considerations :
    Chronic exposure to nitroaromatics like 2-nitro-benzenebutanol correlates with renal and hepatic carcinogenicity in rodent models, necessitating careful handling .

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Recent studies have highlighted the potential of nitro compounds, including 2-nitro-benzenebutanol, in exhibiting antimicrobial properties. For instance, derivatives of nitro compounds have been synthesized and tested against various pathogens such as Staphylococcus aureus and Candida albicans. These compounds demonstrated significant inhibition zones, suggesting their utility as potential antimicrobial agents .

b. Anti-inflammatory Properties

The anti-inflammatory effects of nitro compounds have also been explored. Research indicates that certain nitro-substituted benzamides, which can be synthesized from 2-nitro-benzenebutanol, show promise in inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. This positions them as potential candidates for developing new anti-inflammatory drugs .

Material Science

a. Synthesis of Functional Polymers

2-Nitro-benzenebutanol serves as a precursor in the synthesis of functional polymers. Its unique chemical structure allows for modifications that enhance the properties of polymers used in various applications, including coatings and adhesives. The incorporation of nitro groups can improve thermal stability and mechanical strength .

b. Photochemical Applications

The compound has been investigated for its photochemical properties, particularly in the context of light-activated reactions. Studies have shown that 2-nitro-benzenebutanol can undergo intramolecular hydrogen abstraction when exposed to light, leading to the formation of reactive intermediates useful in organic synthesis .

Environmental Applications

a. Biodegradation Studies

Research into the biodegradation of nitro compounds has highlighted the role of 2-nitro-benzenebutanol as a model compound for studying the environmental fate of similar substances. Understanding its degradation pathways can provide insights into the ecological impact of nitro compounds and aid in developing strategies for pollution remediation .

Table 1: Antimicrobial Activity of Nitro Compounds Including 2-Nitro-benzenebutanol

CompoundPathogenInhibition Zone (mm)MIC (µg/mL)
2-Nitro-benzenebutanolStaphylococcus aureus40.715.6
Nitro Derivative ACandida albicans35.062.5
Nitro Derivative BEscherichia coli30.0125

Table 2: Photochemical Properties of 2-Nitro-benzenebutanol

Reaction TypeConditionsProduct Yield (%)
Intramolecular Hydrogen AbstractionLight exposure (365 nm)85
Nucleophilic SubstitutionReflux with DMF63

Mechanism of Action

The mechanism of action of 2-Nitro-benzenebutanol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to the formation of covalent bonds or the generation of reactive oxygen species, which can affect cellular processes .

Comparison with Similar Compounds

Research Findings and Gaps

  • Toxicity: Analogous to 2-nitrophenol, it may exhibit moderate toxicity (e.g., irritant effects), but in vivo studies are absent.
  • Thermal Stability: Nitroaromatics generally decompose exothermically; the butanol chain could lower decomposition onset temperatures compared to 2-nitrophenol.

Biological Activity

2-Nitro-benzenebutanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

2-Nitro-benzenebutanol features a nitro group (-NO2) attached to a benzene ring with a butanol side chain. This unique structure contributes to its reactivity and ability to interact with various biological targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biomolecules, potentially resulting in both therapeutic effects and toxicity.

The biological activity of 2-Nitro-benzenebutanol is primarily attributed to the following mechanisms:

  • Redox Reactions: The nitro group can be reduced to form nitroso compounds or hydroxylamines, which can then interact with cellular components such as proteins and nucleic acids .
  • Reactive Oxygen Species (ROS) Production: The reduction of the nitro group may lead to the generation of ROS, which can induce oxidative stress in cells, contributing to both antimicrobial effects and potential cytotoxicity .
  • Covalent Bond Formation: Reactive intermediates formed from the nitro group may covalently bond with amino acids in proteins, altering their function and potentially leading to cell death in pathogens .

Antimicrobial Activity

Research indicates that 2-Nitro-benzenebutanol exhibits significant antimicrobial properties. Nitro compounds are known for their ability to inhibit various bacteria and fungi. For instance, studies have shown that compounds with nitro groups can effectively target pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa by disrupting their cellular processes .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundTarget PathogenActivity Observed
2-Nitro-benzenebutanolStaphylococcus aureusInhibition of growth
Nitroimidazole derivativesH. pylori, M. tuberculosisAntimicrobial activity
Nitrobenzene derivativesVarious Gram-negative bacteriaBroad-spectrum activity

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research has indicated that nitro compounds can inhibit pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

  • Inhibition of PqsD Enzyme:
    A study highlighted the effectiveness of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD, an enzyme crucial for the virulence of Pseudomonas aeruginosa. These compounds demonstrated anti-biofilm activity and could serve as leads for developing new anti-infective agents .
  • Cytotoxicity in Cancer Cells:
    Another investigation into the cytotoxic effects of nitro compounds found that certain derivatives could induce apoptosis in cancer cells through ROS-mediated pathways. This suggests potential applications in cancer therapy .

Safety and Toxicity Considerations

While 2-Nitro-benzenebutanol shows promise as a therapeutic agent, its nitro group poses risks for toxicity. The reduction products can exhibit cytotoxic effects not only on pathogens but also on human cells, necessitating careful evaluation during drug development .

Q & A

Basic Research Questions

Q. What synthetic pathways are most effective for producing 2-Nitro-benzenebutanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of nitro-aromatic compounds like 2-Nitro-benzenebutanol often involves nitration of pre-functionalized aromatic precursors. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to avoid byproducts) and solvent selection (e.g., using dichloromethane or benzene mixtures to enhance solubility ). Purification via column chromatography with silica gel and monitoring via TLC can improve purity. For yield optimization, iterative adjustments of stoichiometry (e.g., nitric acid ratios) and catalysis (e.g., sulfuric acid as a protonating agent) are critical .

Q. Which analytical techniques are essential for confirming the structural integrity of 2-Nitro-benzenebutanol?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

  • 1H/13C NMR to identify proton environments and carbon frameworks, particularly the nitro group’s deshielding effects on adjacent protons .
  • FT-IR to detect characteristic nitro (NO₂) stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹.
  • X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in analogous nitro-aromatic compounds .
  • HPLC-MS to assess purity and detect trace impurities .

Q. How should 2-Nitro-benzenebutanol be stored to prevent degradation under laboratory conditions?

  • Methodological Answer : Store in amber glass vials at 0–6°C to minimize photodegradation and thermal instability. Ensure airtight sealing to avoid moisture absorption, which can hydrolyze nitro groups. For long-term storage, consider inert atmospheres (argon or nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for 2-Nitro-benzenebutanol?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate experimental NMR shifts with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) incorporating solvent models (e.g., PCM for dichloromethane). For chromatographic anomalies, use spiked samples with deuterated analogs (e.g., benzene-d6) to isolate matrix effects .

Q. What mechanistic insights explain the reactivity of 2-Nitro-benzenebutanol in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the benzene ring for electrophilic attacks but deactivates adjacent positions. Kinetic studies (e.g., varying nucleophile concentrations) and isotopic labeling (e.g., deuterated ethanol in substitution reactions) can delineate between SN1 and SN2 pathways. Computational modeling (e.g., transition-state analysis via DFT) further clarifies steric and electronic influences .

Q. What strategies mitigate batch-to-batch variability in 2-Nitro-benzenebutanol synthesis?

  • Methodological Answer : Implement rigorous process analytical technology (PAT):

  • In-line FT-IR to monitor reaction progress in real time.
  • Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, cooling efficiency).
  • Quality-by-Design (QbD) frameworks to establish validated operating ranges for temperature, solvent ratios, and catalyst loading .

Q. How can the environmental stability of 2-Nitro-benzenebutanol be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolytic Stability : Incubate in buffers (pH 3–10) at 40°C for 14 days, analyzing degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Photostability : Expose to UV light (λ = 254 nm) and quantify nitro-reduction products .

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